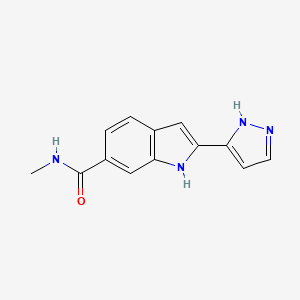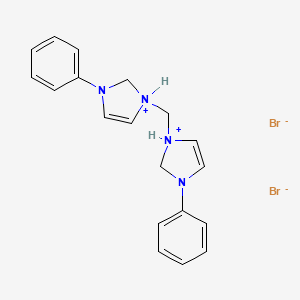
1,1'-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two imidazolium rings connected by a methylene bridge and substituted with phenyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 3-phenyl-2,3-dihydro-1H-imidazole with formaldehyde and hydrobromic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: A polar solvent such as ethanol or water is commonly used.
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium rings to imidazole.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with various molecular targets. The imidazolium rings can interact with nucleic acids, proteins, and enzymes, leading to changes in their structure and function. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazolium salt with distinct steric and electronic properties.
The uniqueness of 1,1’-Methylenebis(3-phenyl-2,3-dihydro-1H-imidazol-1-ium) dibromide lies in its specific substitution pattern and the presence of a methylene bridge, which influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
623904-99-4 |
|---|---|
Molekularformel |
C19H22Br2N4 |
Molekulargewicht |
466.2 g/mol |
IUPAC-Name |
3-phenyl-1-[(3-phenyl-1,2-dihydroimidazol-1-ium-1-yl)methyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C19H20N4.2BrH/c1-3-7-18(8-4-1)22-13-11-20(16-22)15-21-12-14-23(17-21)19-9-5-2-6-10-19;;/h1-14H,15-17H2;2*1H |
InChI-Schlüssel |
RQLJWVNOCCIIEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1[NH+](C=CN1C2=CC=CC=C2)C[NH+]3CN(C=C3)C4=CC=CC=C4.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14211652.png)

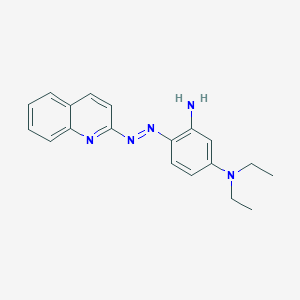

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)

![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
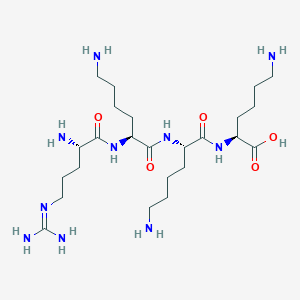
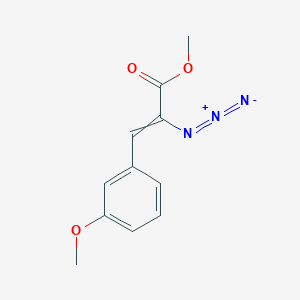


![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
